molecular formula C31H30N2O7 B12399279 5'-DMTr-2,2'-anhydrothymidine

5'-DMTr-2,2'-anhydrothymidine

Cat. No.: B12399279
M. Wt: 542.6 g/mol
InChI Key: BQEQCEZNLIKSSH-CLZMAGNOSA-N
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Description

5’-DMTr-2,2’-anhydrothymidine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is characterized by its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research .

Preparation Methods

The synthesis of 5’-DMTr-2,2’-anhydrothymidine involves several steps. The starting material is typically a thymidine derivative, which undergoes protection and deprotection reactions to introduce the 5’-dimethoxytrityl (DMTr) group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the anhydro bridge . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

5’-DMTr-2,2’-anhydrothymidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5’-DMTr-2,2’-anhydrothymidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5’-DMTr-2,2’-anhydrothymidine exerts its effects involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases and other enzymes involved in DNA replication, leading to the disruption of cellular proliferation and the initiation of programmed cell death pathways .

Comparison with Similar Compounds

5’-DMTr-2,2’-anhydrothymidine can be compared to other purine nucleoside analogs, such as:

What sets 5’-DMTr-2,2’-anhydrothymidine apart is its unique structure, which includes the 5’-dimethoxytrityl group and the anhydro bridge, contributing to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H30N2O7

Molecular Weight

542.6 g/mol

IUPAC Name

(2R,4R,6R)-4-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-hydroxy-11-methyl-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one

InChI

InChI=1S/C31H30N2O7/c1-19-17-33-29-27(40-30(33)32-28(19)35)26(34)25(39-29)18-38-31(20-7-5-4-6-8-20,21-9-13-23(36-2)14-10-21)22-11-15-24(37-3)16-12-22/h4-17,25-27,29,34H,18H2,1-3H3/t25-,26?,27-,29-/m1/s1

InChI Key

BQEQCEZNLIKSSH-CLZMAGNOSA-N

Isomeric SMILES

CC1=CN2[C@H]3[C@@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O

Canonical SMILES

CC1=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OC2=NC1=O

Origin of Product

United States

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